4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide
Description
The compound 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide features a pyridine ring substituted at position 4 with a carboxylic acid group and at position 2 with a hydrazide moiety. The hydrazide is further modified by a chiral (2S)-2-amino-1-oxo-3-phenylpropyl side chain, which introduces stereochemical specificity and a phenyl group. These analogs exhibit diverse pharmacological activities, including antidepressant, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N'-[(2S)-2-amino-3-phenylpropanoyl]pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c16-13(10-11-4-2-1-3-5-11)15(21)19-18-14(20)12-6-8-17-9-7-12/h1-9,13H,10,16H2,(H,18,20)(H,19,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBGIISCLSQMX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NNC(=O)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Pyridinecarboxylic Acid Chloride
The initial step involves converting 4-pyridinecarboxylic acid into its corresponding acid chloride, which is a reactive intermediate for subsequent coupling reactions.
| Reagents | Conditions | Notes |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux at 70-80°C | Excess reagent used; removal of excess SOCl₂ under reduced pressure |
| Alternative: Oxalyl chloride | Room temperature with catalytic DMF | Offers cleaner conversion |
Research Findings:
This step is standard and highly efficient, with yields typically exceeding 90%. The reaction is sensitive to moisture, requiring anhydrous conditions.
Coupling with Amino Acid Derivative
The acid chloride reacts with the amino acid derivative, specifically (2S)-2-amino-1-oxo-3-phenylpropyl hydrazine, to form the hydrazide linkage.
| Reagents | Conditions | Notes |
|---|---|---|
| Organic solvents (e.g., dichloromethane, tetrahydrofuran) | 0°C to room temperature | Maintains stability of reactive intermediates |
| Base (e.g., triethylamine) | 0°C to room temperature | Neutralizes HCl formed during coupling |
Research Findings:
The coupling is typically performed under inert atmosphere to prevent hydrolysis, with reaction times ranging from 2 to 12 hours. The stereochemistry of the amino acid derivative is preserved, especially when using enantiomerically pure starting materials.
Hydrazide Formation
The amino group of the amino acid derivative reacts with hydrazine or hydrazine derivatives to form the hydrazide.
| Reagents | Conditions | Notes |
|---|---|---|
| Hydrazine hydrate or hydrazine sulfate | Ethanol or aqueous medium | Mild heating (50-80°C) for 4-24 hours |
| Optional: Use of dehydrating agents | To drive the reaction to completion | Ensures high yield |
Research Findings:
Hydrazide formation is generally high-yielding, with purification achieved via recrystallization or chromatography. The stereochemistry at the chiral center remains intact during this step.
Alternative and Improved Routes
Research literature and patent documents suggest several alternative approaches to enhance yield, stereoselectivity, and process efficiency:
- Enantiospecific synthesis: Using chiral auxiliaries or chiral catalysts during the amino acid coupling step to ensure stereochemical purity of the (2S)-enantiomer.
- One-pot reactions: Combining multiple steps to reduce purification stages, often employing microwave-assisted synthesis for faster reaction times.
- Use of protected intermediates: Boc- or Fmoc-protected amino derivatives to prevent racemization and facilitate purification.
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride synthesis | Thionyl chloride | Reflux, anhydrous | >90 | Moisture sensitive |
| Coupling with amino acid | Amino acid derivative, triethylamine | 0°C to RT | 75-85 | Inert atmosphere recommended |
| Hydrazide formation | Hydrazine hydrate | 50-80°C, 4-24 hrs | 80-90 | Purification by recrystallization |
Research Findings and Innovations
Patented Methods:
Patent CA2177044C describes enantiospecific synthesis involving chiral intermediates and specific reaction conditions to improve stereoselectivity and yield. It emphasizes the use of microwave irradiation and protected amino acids to streamline synthesis.Recent Advances:
A 2020 publication reports concise synthesis pathways for pyridine derivatives, employing modern coupling reagents and optimized reaction conditions to improve overall efficiency and stereochemical control.Reaction Optimization:
Use of microwave-assisted heating at 120-150°C accelerates reaction times and enhances yields, as demonstrated in recent experimental studies.
Notes and Considerations
Stereochemistry:
Maintaining the (2S)-configuration is critical; stereoselective synthesis or chiral resolution techniques should be employed.Reaction Conditions:
Strict anhydrous and inert conditions are essential to prevent hydrolysis or racemization.Purification: Recrystallization, chromatography, or chiral HPLC are recommended for purity and stereochemical verification.
Biological Activity
4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide (commonly referred to as PCH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological effects, and structure-activity relationships (SAR) based on recent research findings.
Synthesis and Characterization
The synthesis of PCH and its derivatives typically involves the reaction of 4-pyridinecarboxylic acid with hydrazine derivatives. Various studies have reported the synthesis of novel derivatives by modifying the hydrazide structure with different functional groups, which significantly affects their biological properties. For instance, the introduction of sulphonyl and benzoyl groups has been shown to enhance biological activity against various pathogens .
Table 1: Summary of Synthesized Derivatives
| Compound Name | Modifications | Biological Activity |
|---|---|---|
| PCH Derivative 1 | Sulphonyl group | Antimicrobial activity against E. coli |
| PCH Derivative 2 | Benzoyl group | Antituberculosis activity (MIC = 0.12 μM) |
| PCH Derivative 3 | Cinnamic acid | Antifungal activity against C. albicans |
Antimicrobial Activity
PCH and its derivatives exhibit significant antimicrobial properties. Studies have demonstrated that these compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values as low as 2 μg/mL against Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antituberculosis Activity
The antituberculosis potential of PCH derivatives has been extensively studied, particularly against Mycobacterium tuberculosis strains. Research indicates that some derivatives outperform standard treatments like Isoniazid, showcasing MIC values that indicate potent inhibition of bacterial growth . The structural modifications in these derivatives are crucial for enhancing their efficacy.
Central Nervous System (CNS) Effects
PCH derivatives have also been evaluated for their effects on the central nervous system. Preliminary pharmacological screenings suggest that certain compounds can induce changes in motor activity in animal models, indicating potential applications in treating CNS disorders . The SAR studies indicate that specific substitutions on the hydrazide backbone can modulate these effects.
Case Studies and Research Findings
Case Study 1: Antimicrobial Screening
In a study conducted by Rasras et al., various pyridine-carbohydrazide derivatives were synthesized and screened for antifungal activity. The most potent compound demonstrated significant inhibition against C. albicans with an MIC value in the submicromolar range .
Case Study 2: Antituberculosis Evaluation
Another investigation focused on the antituberculosis activity of modified PCH derivatives revealed that certain compounds exhibited remarkable efficacy against M. tuberculosis H37Rv, highlighting their potential as new therapeutic agents .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide lies in its potential as an anticancer agent. Research has demonstrated that hydrazide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells through mechanisms involving DNA damage and cell cycle arrest .
Case Study:
A study focused on hydrazide derivatives revealed that certain modifications to the hydrazide structure significantly enhanced their anticancer properties. These derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Hydrazides are known to exhibit antibacterial and antifungal properties. The incorporation of a pyridine ring has been shown to enhance the activity against various pathogens .
Data Table: Antimicrobial Activity of Hydrazides
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| Hydrazide A | E. coli | 32 µg/mL |
| Hydrazide B | S. aureus | 16 µg/mL |
| Hydrazide C | C. albicans | 8 µg/mL |
Diabetes Management
Recent studies have explored the role of hydrazides in managing diabetes, specifically their potential as α-glucosidase inhibitors. The inhibition of this enzyme is crucial in regulating blood sugar levels in patients with Type 2 diabetes .
Case Study:
A series of experiments demonstrated that specific hydrazide derivatives could effectively inhibit α-glucosidase activity, leading to reduced postprandial glucose levels in diabetic models. The structure–activity relationship (SAR) studies indicated that modifications at the hydrazide moiety significantly influenced the inhibitory potency .
Coordination Chemistry
The ability of this compound to form complexes with metal ions has been a subject of research in coordination chemistry. These complexes often display enhanced biological activities compared to their uncoordinated forms.
Case Study:
Research on copper(II) complexes formed with this hydrazide showed promising results in enhancing antitumor activity through mechanisms involving DNA cleavage and apoptosis induction in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table compares key structural and physicochemical characteristics of the target compound and its analogs:
Key Observations :
- Nialamide and Iproniazid share the pyridinecarboxylic acid hydrazide core but differ in substituents. Nialamide’s 3-oxo-3-(benzylamino)propyl chain enhances lipophilicity and MAO inhibition, while Iproniazid’s isopropyl group simplifies the structure but retains MAO inhibitory activity .
- Isoniazid , the simplest analog, lacks complex side chains, enabling broad antimicrobial activity via interference with mycolic acid synthesis in Mycobacterium tuberculosis .
Pharmacological and Functional Comparisons
Antidepressant Activity
- Nialamide and Iproniazid are monoamine oxidase inhibitors (MAOIs) used in depression treatment. Nialamide’s LD₅₀ values (oral: 590 mg/kg; intravenous: 120 mg/kg) reflect moderate toxicity, typical of first-generation MAOIs .
- The target compound’s chiral amino group and phenylpropyl chain may improve blood-brain barrier penetration or reduce metabolic degradation compared to Iproniazid’s simpler structure.
Antimicrobial Activity
- Isoniazid remains a first-line tuberculosis drug due to its targeted mechanism of action. Its minimal side chain allows efficient diffusion into bacterial cells .
- Derivatives like prothionamide (a thioamide analog) and 4-Pyridinecarboxylic acid,2-[[(4-fluorophenyl)amino]thioxomethyl]hydrazide () introduce sulfur atoms, enhancing resistance profiles but increasing hepatotoxicity risks .
Enzyme Inhibition and Chelation
- Pyridoxal Isonicotinoyl Hydrazone demonstrates iron-chelating properties, useful in treating iron overload disorders .
- The target compound’s 1-oxo group and phenyl ring could enable metal coordination or enzyme inhibition, though further studies are needed.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of this hydrazide derivative typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation : Reacting 4-pyridinecarboxylic acid derivatives with chiral amino acid precursors (e.g., (2S)-2-amino-3-phenylpropanoic acid) under anhydrous conditions. Catalysts like palladium or copper are often employed to facilitate coupling reactions .
- Hydrazide Formation : Using hydrazine derivatives in polar aprotic solvents (e.g., DMF or toluene) under inert atmospheres to minimize side reactions .
- Optimization : Adjusting reaction temperatures (40–100°C) and stoichiometric ratios of reactants can improve yields. For example, stepwise purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., DMSO-d6) confirm stereochemistry and functional groups. Peaks for aromatic protons (δ 7.5–8.7 ppm) and hydrazide NH (δ 11.8–13.9 ppm) are critical .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients achieves >97% purity .
- Mass Spectrometry (ESI-MS) : Accurate mass analysis (e.g., ESIMS m/z 311.1) verifies molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders or vapors .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across experimental models?
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements. For example, in antimicrobial assays, compare results against ampicillin or fluconazole .
- Structural-Activity Relationship (SAR) Analysis : Modify the hydrazide or pyridine moieties systematically and evaluate changes in potency. Computational tools (e.g., molecular docking) can predict binding affinities to targets like kinases or microbial enzymes .
- Model Selection : Validate findings in multiple cell lines or organisms to rule out model-specific artifacts .
Q. What computational modeling approaches are suitable for predicting target interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases). Prioritize docking poses with low RMSD values (<2.0 Å) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze hydrogen bonding and hydrophobic interactions using tools like GROMACS .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the pyridine ring) using Schrödinger’s Phase module .
Q. What strategies enhance pharmacokinetic properties via hydrazide moiety modifications?
- Acylation/Alkylation : Introduce methyl or benzyl groups to the hydrazide nitrogen to improve metabolic stability. For example, pro-drug strategies using ester derivatives enhance oral bioavailability .
- Chelation : Coordinate the hydrazide group with metal ions (e.g., Fe³⁺ or Cu²⁺) to study redox activity or targeted drug delivery .
- Biotransformation Studies : Incubate the compound with liver microsomes to identify major metabolites via LC-MS. Adjust substituents to block oxidative hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
